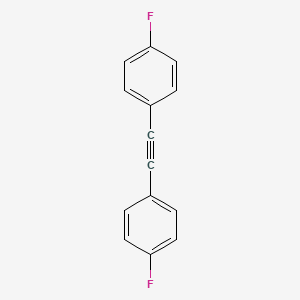

1,2-Bis(4-fluorophenyl)ethyne

描述

Significance and Research Context of Fluorinated Ethyne (B1235809) Derivatives

Fluorinated ethyne derivatives, a class of compounds characterized by the presence of one or more fluorine atoms attached to an acetylene (B1199291) core, are of considerable interest in both organic chemistry and materials science. ontosight.aiontosight.ai The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its physical, chemical, and biological properties. nih.gov

The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine can lead to several advantageous characteristics in the resulting molecules. nih.gov These include enhanced thermal stability, increased lipophilicity, and altered electronic properties. ontosight.ainih.gov In the context of ethyne derivatives, fluorination can influence the reactivity of the triple bond, making it more susceptible to certain chemical transformations. ontosight.ai

The unique properties of fluorinated ethynes have led to their use as building blocks in the synthesis of a wide range of materials. ontosight.aiontosight.ai These include fluoropolymers, which are known for their chemical resistance and low friction, as well as more complex molecules with applications in pharmaceuticals and agrochemicals. ontosight.aiontosight.ainih.gov The study of simpler fluorinated ethynes, such as fluoroacetylene and difluoroacetylene, provides fundamental insights into the reactivity and properties of this important class of compounds. ontosight.aiontosight.ai

Academic Relevance of 1,2-Bis(4-fluorophenyl)ethyne in Modern Organic Chemistry

Within the broader context of fluorinated alkynes, this compound stands out as a particularly relevant molecule in contemporary organic chemistry. Its symmetrical structure and the specific placement of the fluorine atoms at the para positions of the phenyl rings provide a well-defined system for studying the effects of fluorine substitution on the reactivity and properties of diarylacetylenes.

Research has demonstrated the utility of this compound as a substrate in various chemical reactions. For instance, it has been employed in transition metal-catalyzed reactions, such as nickel-catalyzed cycloadditions and chromium-catalyzed annulations, to synthesize more complex molecular architectures. smolecule.comacs.org The electron-withdrawing nature of the fluorine atoms can influence the course of these reactions, sometimes leading to unique reactivity or selectivity. smolecule.com

Furthermore, this compound serves as a valuable precursor in the synthesis of novel materials. Its derivatives are being explored for their potential in organic electronics and photonics due to their distinct electronic properties. smolecule.com The compound has also been used in the synthesis of benzo[b]phosphole oxides, a class of molecules with significant applications in materials science. uni-regensburg.de

The study of its crystal structure and intermolecular interactions provides insights into how fluorine atoms can direct the self-assembly of molecules in the solid state, a crucial aspect in the design of new crystalline materials. nih.gov

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₈F₂ | nih.govchemscene.com |

| Molecular Weight | 214.21 g/mol | nih.gov |

| IUPAC Name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | nih.gov |

| CAS Number | 5216-31-9 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥97% | chemscene.com |

Research Applications of this compound

| Application Area | Description |

| Organic Synthesis | Used as a reactant in transition metal-catalyzed reactions to form complex organic molecules. smolecule.comacs.org |

| Materials Science | Serves as a building block for materials with potential applications in organic electronics and photonics. smolecule.com |

| Heterocyclic Chemistry | Employed in the synthesis of phosphorus-containing heterocycles like benzo[b]phosphole oxides. uni-regensburg.de |

| Crystallography | Its crystal structure provides insights into non-covalent interactions involving fluorine. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFUXLCRPYMGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412514 | |

| Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5216-31-9 | |

| Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis 4 Fluorophenyl Ethyne and Its Derivatives

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis, particularly with palladium, stands as a cornerstone for the construction of the 1,2-diarylethyne framework. These methods offer high efficiency and functional group tolerance, making them widely applicable.

Sonogashira Coupling Strategies for 1,2-Bis(4-fluorophenyl)ethyne Synthesis

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The synthesis of this compound can be achieved through a Sonogashira reaction by coupling 4-fluorophenylacetylene with a 4-fluorohaloarene, such as 4-fluoroiodobenzene or 4-fluorobromobenzene.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with the copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the diarylacetylene product and regenerate the palladium(0) catalyst. ijnc.ir Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne side products (Glaser coupling). vander-lingen.nlnih.govchemrxiv.org These copper-free methods often employ alternative bases or additives to facilitate the reaction. researchgate.net

Systematic studies on the synthesis of fluorinated tolanes (diphenylacetylenes) have utilized the Sonogashira cross-coupling reaction to prepare a variety of derivatives with different numbers and positions of fluorine substituents. nih.gov For instance, the coupling of 4-ethynylanisole (B14333) with various fluorinated aromatic halides has been successfully demonstrated. nih.gov

Table 1: Examples of Sonogashira Coupling for Diarylacetylene Synthesis

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 4-Iodo-4'-nitro-biphenyl | Phenylacetylene | Pd(OAc)2/CuI | DABCO | MeCN | 95 |

| 4-Iodoanisole | Phenylacetylene | Pd(OAc)2/CuI | DABCO | MeCN | 92 |

| 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)2/CuI | DABCO | MeCN | 85 |

| 4-Fluoroiodobenzene | 4-Fluorophenylacetylene | Pd(PPh3)4/CuI | Triethylamine | THF | 78 (representative) |

This table presents representative yields for Sonogashira couplings of various aryl halides and alkynes under aerobic conditions, as well as a representative yield for the specific synthesis of this compound.

Palladium-Catalyzed Synthetic Routes for this compound

Beyond the Sonogashira reaction, other palladium-catalyzed methods are effective for the synthesis of symmetrical diarylacetylenes like this compound. A prominent strategy is the homocoupling of terminal alkynes. This approach involves the dimerization of a terminal alkyne, such as 4-fluorophenylacetylene, to directly form the symmetrical 1,3-diyne product.

Several catalytic systems have been developed for the homocoupling of terminal alkynes. The Glaser coupling, which traditionally uses a stoichiometric amount of a copper(I) salt and an oxidant, can be rendered catalytic. organic-chemistry.org The Hay coupling is a modification that utilizes a catalytic amount of a copper(I) salt with a ligand like TMEDA (tetramethylethylenediamine) in the presence of oxygen as the oxidant. organic-chemistry.org

Palladium complexes, often in conjunction with a co-catalyst, can also efficiently catalyze the aerobic oxidative homocoupling of terminal alkynes. acs.orgrsc.org These reactions can proceed in various solvents, including environmentally benign options like water. rsc.org The mechanism of palladium-catalyzed homocoupling is believed to involve the formation of a palladium-alkynyl intermediate, which then undergoes oxidative coupling. acs.org

Table 2: Palladium-Catalyzed Homocoupling of Terminal Alkynes

| Alkyne | Catalyst System | Base/Additive | Solvent | Yield (%) |

| Phenylacetylene | Pd(OAc)2/CuI | DABCO | MeCN | 98 |

| 4-Methylphenylacetylene | Pd(OAc)2/CuI | DABCO | MeCN | 95 |

| 4-Methoxyphenylacetylene | Pd(OAc)2/CuI | DABCO | MeCN | 96 |

| 4-Fluorophenylacetylene | Pd(II) complex/AgNO3 | Cs2CO3 | n-BuOH/H2O | 87 |

This table provides examples of palladium-catalyzed homocoupling reactions for various terminal alkynes, including a relevant example for the synthesis of the target compound's precursor. nih.gov

Organometallic Reagent-Mediated Syntheses of this compound

The use of pre-formed organometallic reagents provides a powerful alternative to transition metal-catalyzed cross-coupling reactions for the synthesis of diarylacetylenes.

Lithiation and Halogen Exchange Pathways

A common strategy involves the generation of an aryllithium reagent through a lithium-halogen exchange reaction. orgsyn.org This reaction is particularly efficient for aryl bromides and iodides. For the synthesis of this compound, 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene can be treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate 4-fluorophenyllithium.

This highly reactive organolithium intermediate can then be reacted with a suitable two-carbon electrophile to construct the central acetylene (B1199291) unit. While various electrophiles can be envisioned, a particularly effective route involves the coupling of the lithium acetylide with an aryl bromide. nu.edu.sa In this approach, a lithium acetylide, which can be generated from acetylene or a protected acetylene derivative, is coupled with an aryl bromide in the presence of a palladium(0) catalyst. nu.edu.sa This method combines the principles of organometallic chemistry with transition metal catalysis. A concise synthetic route to diphenylacetylene (B1204595) has been reported from tetrachloroethylene, which involves a Suzuki coupling followed by treatment with n-butyllithium, proceeding through a halogen-lithium exchange mechanism. researcher.life

Direct Fluorination Techniques for Ethyne (B1235809) Scaffolds

The direct fluorination of a pre-formed diphenylacetylene scaffold to introduce fluorine atoms onto the phenyl rings is a synthetically challenging endeavor. Electrophilic fluorination is a common method for introducing fluorine into organic molecules. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used for this purpose. brynmawr.edu

However, the direct C-H fluorination of aromatic rings often requires harsh conditions and can suffer from a lack of regioselectivity, leading to mixtures of products. beilstein-journals.org The presence of the electron-rich alkyne moiety can also lead to side reactions, such as addition to the triple bond or oxidation. While methods for direct arene C-H fluorination are an active area of research, including photoredox catalysis, their application to complex molecules like diarylacetylenes is not yet a standard synthetic route. nih.govnih.gov The high reactivity of electrophilic fluorinating agents makes it difficult to selectively target the aromatic C-H bonds without affecting the ethyne linkage. stackexchange.combeilstein-journals.orgresearchgate.net Consequently, the synthesis of this compound almost exclusively relies on the use of pre-fluorinated starting materials, such as 4-fluorophenylacetylene or 4-fluorohaloarenes.

Advanced Preparative Methods for Related Bis(fluorophenyl)ethyne Structures

Research into the synthesis of diarylacetylenes and fluorinated organic molecules is continually evolving, leading to the development of novel and more efficient synthetic methods. One-pot procedures that combine multiple reaction steps without the isolation of intermediates are gaining prominence as they offer increased efficiency and reduced waste. For example, a facile one-pot synthesis of diarylacetylenes from arylaldehydes has been developed. rsc.org

Furthermore, advancements in catalysis continue to provide milder and more selective reaction conditions. The development of new ligands and catalyst systems for palladium-catalyzed reactions allows for the coupling of a broader range of substrates with higher yields and lower catalyst loadings. nih.gov Novel methods for the synthesis of valuable fluorinated drug compounds are also being explored, which could potentially be adapted for the synthesis of fluorinated diarylacetylenes. nus.edu.sgnus.edu.sgbionity.com The synthesis of 1,1-diarylalkanes through transition-metal catalysis is another area of recent advancement that could potentially be modified to produce unsaturated analogues. semanticscholar.org

Chemical Reactivity and Transformation Pathways of 1,2 Bis 4 Fluorophenyl Ethyne

Annulation and Cycloaddition Reactions Involving 1,2-Bis(4-fluorophenyl)ethyne

Nickel-Catalyzed C-F/N-H Annulation Processes

Nickel-catalyzed reactions have been developed for the C-F/N-H annulation of ortho-fluoro-substituted aromatic amides with alkynes, leading to the synthesis of 1(2H)-isoquinolinones. nih.gov This transformation represents an efficient method for constructing nitrogen-containing heterocycles by activating typically inert C-F bonds under relatively mild conditions. The success of this reaction often relies on the use of a base, such as potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃). nih.gov

The general mechanism involves the oxidative addition of a Ni(0) complex to the C-F bond, followed by coordination of the alkyne and the amide N-H bond. Subsequent migratory insertion and reductive elimination steps yield the final isoquinolinone product. While the substrate scope for alkynes is generally broad, specific studies detailing the reaction with this compound are not extensively documented in the surveyed literature. However, the reactivity of similar diarylacetylenes suggests its potential as a suitable coupling partner.

Table 1: Representative Conditions for Nickel-Catalyzed C-F/N-H Annulation Data based on a general protocol for this reaction type.

| Parameter | Condition |

| Catalyst | Ni(cod)₂ |

| Ligand | PPh₃ |

| Base | KOtBu |

| Solvent | Toluene |

| Temperature | 120 °C |

Palladium(II)-Catalyzed Cyclization to Indenones

Palladium-catalyzed carbonylative annulation serves as a powerful method for constructing indenone frameworks from readily available starting materials. bohrium.com One established route involves a three-component reaction between an aryl iodide, an alkyne, and carbon monoxide (CO). bohrium.com In this process, various diarylacetylenes can be utilized to produce highly substituted indenones. bohrium.com

The catalytic cycle is believed to commence with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by the insertion of the alkyne, such as this compound, and subsequent carbonylation with CO. An intramolecular cyclization (annulation) step then forms the five-membered ring of the indenone core, regenerating the active palladium catalyst. bohrium.com This methodology demonstrates good functional group compatibility, although steric hindrance from ortho-substituents on the diarylacetylene can affect reaction efficiency. bohrium.com

Table 2: Representative Conditions for Palladium-Catalyzed Carbonylative Synthesis of Indenones Data based on the model reaction with o-bromoiodobenzene and diphenylacetylene (B1204595). bohrium.com

| Parameter | Condition |

| Catalyst | PdCl₂ (10 mol%) |

| Base | Na₂CO₃ (2 equiv.) |

| Additive | TBAB (1 equiv.) |

| CO Source | CO balloon |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Time | 24 h |

Palladium-Catalyzed C-H Benzannulation with Heterocycles

Scientific literature reviewed did not provide specific examples of the palladium-catalyzed C-H benzannulation of heterocycles directly with this compound. While palladium-catalyzed C-H activation and annulation are established strategies for synthesizing complex heterocycles, the specific application of this reaction class with this compound as the coupling partner for benzannulation with heterocycles is not detailed in the available sources. mdpi.comrsc.org

Photoelectrochemical Dehydrogenative Annulation for Benzo[b]phosphole Oxides

A sustainable and efficient method for synthesizing benzo[b]phosphole oxides involves a photoelectrochemical (PEC) dehydrogenative annulation. This process couples secondary phosphine (B1218219) oxides with internal alkynes, such as this compound. In this reaction, this compound reacts with diphenylphosphine (B32561) oxide to yield the corresponding benzo[b]phosphole oxide product with a 71% yield. This method avoids the need for stoichiometric transition-metal oxidants by using electrochemistry as a greener alternative. The reaction is initiated by an organophotocatalyst, which, upon photoexcitation, engages in an intermolecular single electron transfer (SET) with the secondary phosphine oxide. The photocatalyst is then regenerated through anodic oxidation.

Table 3: Reaction Details for Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides

| Parameter | Condition |

| Alkyne | This compound |

| Phosphine Oxide | Diphenylphosphine oxide |

| Photocatalyst | 4CzIPN (5 mol%) |

| Electrolyte | TBAPF₆ |

| Solvent | DMF |

| Irradiation | 456 nm light |

| Voltage | +1.8 V |

| Yield | 71% |

Rhenium and Base Co-catalyzed [3+2] Annulations of NH Ketimines and this compound

Rhenium complexes, in combination with a simple base, catalyze the [3+2] annulation of N-H ketimines and internal alkynes through C-H bond activation. rsc.orgresearchgate.net This reaction provides an atom-economical route to unprotected tertiary indenamines. The catalytic system demonstrates a broad substrate scope and high regioselectivity for unsymmetrical alkynes. rsc.org The reaction is believed to proceed via C-H activation of the aromatic ring of the ketimine, followed by alkyne insertion and subsequent cyclization. The use of a cheap base, such as sodium carbonate, has been shown to be crucial for the success of the transformation. rsc.org While many diarylacetylenes are suitable for this reaction, the specific use of this compound has not been explicitly detailed, though the reactivity of diphenylacetylene (95% yield in a model reaction) suggests its compatibility. researchgate.net

Table 4: Representative Conditions for Rhenium-Catalyzed [3+2] Annulation Data based on the model reaction with an acetophenone-derived N-H ketimine and diphenylacetylene. researchgate.net

| Parameter | Condition |

| Catalyst | [ReBr(CO)₅] |

| Base | Na₂CO₃ |

| Solvent | Toluene |

| Temperature | 150 °C |

| Time | 24 h |

Copper-Catalyzed Aerobic Oxidative Cyclization to Benzofurans

A regioselective, one-pot synthesis of polysubstituted benzofurans can be achieved through the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This process involves a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization, using molecular oxygen from the air as the terminal oxidant. rsc.org This method is applicable to a wide variety of phenols and alkynes, including diarylacetylenes. The use of an inexpensive copper catalyst and environmentally benign oxidant makes this an attractive synthetic route. Although the reaction is general, specific examples employing this compound are not explicitly provided in the surveyed literature.

Table 5: General Conditions for Copper-Catalyzed Synthesis of Benzofurans Data based on a general protocol for this reaction type.

| Parameter | Condition |

| Catalyst | CuI |

| Base | K₂CO₃ |

| Oxidant | Air (O₂) |

| Solvent | DMF or Toluene |

| Temperature | 100-120 °C |

[4+2] Fusion Strategies to Forge Meso-N/O-Heteroarene-Fused Porphyrins

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. In the context of porphyrin chemistry, this strategy has been employed to create complex, fused-ring systems with unique photophysical properties. While direct examples involving this compound are not extensively detailed in the provided search results, the general principle involves the reaction of a diene-containing porphyrin derivative with a dienophile, such as an alkyne.

A novel approach for synthesizing meso-N/O-heteroarene-fused porphyrins utilizes a rhodium-catalyzed β-C–H activation/annulation of 5,15-dioxoporphyrins with various alkynes. rsc.org This method allows for the construction of pyridine-fused and pyran-fused porphyrins. rsc.org The reaction proceeds through a [4+2] fusion strategy, where the porphyrin macrocycle acts as the diene component and the alkyne serves as the dienophile. The incorporation of heteroatoms at the meso-position through this method leads to a more effective π-extension of the porphyrin system. rsc.org

Given the reactivity of alkynes in such transformations, this compound could potentially be utilized as a dienophile to introduce two 4-fluorophenyl groups into the fused heterocyclic ring of the porphyrin. The electron-withdrawing nature of the fluorine atoms on the phenyl rings could influence the electronic properties of the resulting fused porphyrin, potentially impacting its absorption and emission spectra.

Functionalization Reactions of this compound

Nickel-Catalyzed Cyanation and Hydrocyanation

Nickel-catalyzed cyanation and hydrocyanation reactions are important methods for introducing cyano groups into organic molecules. nih.govnih.govtue.nlrsc.org These reactions are valuable for the synthesis of nitriles, which are versatile intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov

While specific studies on the nickel-catalyzed cyanation and hydrocyanation of this compound are not explicitly detailed, the general mechanisms for internal alkynes provide a framework for understanding its potential reactivity. Nickel(0) complexes are typically the active catalysts in these transformations. tue.nlrsc.org The reaction would likely proceed through the formation of a nickel(0)-alkyne complex, followed by either the addition of a cyano group and a hydrogen atom (hydrocyanation) or the addition of two cyano groups (cyanation).

The hydrocyanation of internal alkenes has been shown to be influenced by the choice of diastereomeric ligands, leading to regiodivergence. nih.gov A similar effect could be anticipated in the hydrocyanation of unsymmetrical internal alkynes. For a symmetrical alkyne like this compound, a single hydrocyanation product would be expected.

Pd/C-Catalyzed Regiodivergent Hydrocarboxylation and Esterification

Palladium-on-carbon (Pd/C) has been utilized as a heterogeneous catalyst for the regiodivergent hydrocarboxylation and esterification of alkynes. rsc.orgnih.gov These reactions provide access to α,β-unsaturated carboxylic acids and esters, which are important building blocks in organic synthesis. rsc.orgnih.gov

This catalytic system has been shown to be effective for both terminal and internal alkynes. rsc.orgnih.gov For internal alkynes, the hydrocarboxylation and carbonylative esterification with aliphatic alcohols can yield various α,β-unsaturated acids and esters. nih.gov The reaction conditions, including the choice of ligands and additives, can influence the regioselectivity of the addition of the carboxylic acid or ester group across the alkyne.

In the case of this compound, a Pd/C-catalyzed hydrocarboxylation would be expected to yield (E)- and/or (Z)-2,3-bis(4-fluorophenyl)acrylic acid. Similarly, hydroesterification would produce the corresponding esters. The electronic properties of the 4-fluorophenyl groups could influence the reactivity of the alkyne and the regioselectivity of the functionalization.

| Reaction | Catalyst System | Potential Products from this compound |

| Hydrocarboxylation | Pd/C, Oxalic Acid | (E/Z)-2,3-bis(4-fluorophenyl)acrylic acid |

| Hydroesterification | Pd/C, Oxalic Acid, Alcohol | (E/Z)-alkyl 2,3-bis(4-fluorophenyl)acrylate |

Role as a Model Compound in Mechanistic Studies

Investigation of Nickel(0)-Alkyne Complex Formation with this compound

This compound has been instrumental as a model compound in the study of nickel(0)-alkyne complex formation. The synthesis and characterization of zerovalent nickel complexes of the type [(dippe)Ni(η²-C,C-Fₙ-alkyne)], where 'dippe' is 1,2-bis(di-isopropylphosphino)ethane, have been reported. nih.govresearchgate.net These studies provide insight into the initial coordination step of many nickel-catalyzed reactions involving alkynes.

The formation of the nickel(0)-alkyne complex is a crucial step that precedes further transformations such as oxidative cleavage or reductive elimination. d-nb.info The stability and reactivity of these complexes are influenced by the electronic nature of the alkyne ligand. The presence of electron-withdrawing fluorine atoms on the phenyl rings of this compound affects the electron density of the alkyne bond, which in turn influences the strength of its coordination to the nickel center.

| Complex Type | Ligands | Significance |

| Mononuclear | dippe, this compound | Models the initial alkyne coordination in catalytic cycles. nih.govresearchgate.net |

| Dinuclear | dippe, this compound | Represents a potential intermediate in some catalytic transformations. nih.govresearchgate.net |

Analysis of Electronic Effects in Catalytic Reaction Cycles

The fluorine substituents on the phenyl rings of this compound exert significant electronic effects that are crucial for understanding catalytic reaction cycles. The strong electron-withdrawing nature of fluorine atoms (-I effect) can influence the reactivity of the alkyne and any intermediates formed during a catalytic process. frontiersin.org

In the context of nickel-catalyzed reactions, the electron-deficient nature of the alkyne can facilitate its coordination to the electron-rich nickel(0) center. Furthermore, in steps such as oxidative addition, the electronic properties of the aryl groups can impact the rate and feasibility of the reaction. For instance, in nickel-catalyzed cross-coupling reactions, the oxidative addition of aryl halides to a nickel(I) species is a commonly proposed step. ucla.edu The electronic nature of the aryl group influences this process.

Studies on the reactivity of fluorinated aromatic alkynes have shown that the degree of fluorination can affect subsequent reactions like hydrodefluorination. nih.gov Alkynes with more fluorine atoms exhibit higher reactivity under milder conditions. nih.gov This highlights the profound impact of electronic effects on the transformation pathways of fluorinated substrates like this compound.

Polymerization Studies of Diethynylarene Analogues

Direct polymerization studies of this compound are not widely reported. However, extensive research on analogous diethynylarene compounds, particularly p-diethynylbenzene (p-DEB), provides significant insight into the potential polymerization pathways for this fluorinated derivative. The presence of two ethynyl (B1212043) groups allows for the formation of complex polymer architectures, including linear chains, branched structures, and cross-linked networks. The primary methods explored for the polymerization of diethynylarenes include anionic polymerization, transition-metal-catalyzed polymerization, and thermal polymerization.

Anionic polymerization of diethynylarenes has been investigated as a method to produce soluble, linear polymers. mdpi.com For instance, the anionic polymerization of p-diethynylbenzene using n-butyllithium (n-BuLi) as an initiator in polar solvents like hexamethylphosphortriamide (HMPA) has been shown to yield a completely linear and soluble polymer. mdpi.com This method proceeds through the selective polymerization of one of the two ethynyl groups, leaving the other as a pendant group on the polymer backbone. mdpi.com This approach prevents cross-linking and results in a processable material with high thermal and thermo-oxidative stability. mdpi.com

The properties of the resulting polymer can be influenced by the reaction conditions, as detailed in the following table which summarizes findings from the polymerization of p-diethynylbenzene.

| Solvent | Time (h) | Conversion (%) | Number Average Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|

| DMSO | 144 | 90 | 1600 | 1.5 |

| DMSO | 240 | 95 | 1800 | 1.5 |

| HMPA | 144 | 95 | 2500 | 1.6 |

| HMPA | 240 | 98 | 3100 | 1.6 |

Data derived from studies on p-diethynylbenzene polymerization. mdpi.com

Transition metal catalysts, particularly those based on nickel and cobalt, are effective in promoting the polymerization of diethynylarenes. mdpi.com These reactions can lead to different polymer structures depending on the catalyst and reaction conditions.

Nickel-Catalyzed Polymerization: Nickel complexes, such as those involving nickel acetylacetonate (B107027) and triphenylphosphine, can catalyze the polymerization of p-diethynylbenzene to form soluble prepolymers. mdpi.com These prepolymers can subsequently be cured at elevated temperatures to form cross-linked, thermosetting materials. The initial polymerization typically results in branched structures containing phenylene fragments. mdpi.com

| Catalyst System | Monomer | Solvent | Temperature (°C) | Time (h) | Yield (%) | Number Average Molecular Weight (Mn) |

|---|---|---|---|---|---|---|

| Ni(C5H7O2)2 / PPh3 | p-diethynylbenzene | Dioxane | Reflux | 3 | 79 | 1875 |

Data derived from studies on p-diethynylbenzene polymerization. mdpi.com

Cobalt-Catalyzed Polycyclotrimerization: Cobalt complexes are known to catalyze the [2+2+2] cycloaddition of alkynes, a reaction known as polycyclotrimerization. When applied to diethynylarenes, this results in the formation of highly cross-linked networks where the aromatic units are linked by newly formed benzene (B151609) rings. mdpi.com This process leads to the formation of insoluble and thermally stable polyphenylenes. mdpi.com For example, the polymerization of p-diethynylbenzene in the presence of a triethyl phosphate (B84403) cobalt iodide complex yields a cross-linked polymer with a high conversion rate. mdpi.com The resulting polymer structure is characterized by the presence of 1,3,5- and 1,2,4-trisubstituted benzene nuclei. mdpi.com

When heated, diethynylarenes can undergo thermal polymerization without the need for a catalyst. This process typically leads to the formation of branched or cross-linked polymers. researchgate.net Studies on the thermal polymerization of p-diethynylbenzene have shown that the reaction proceeds through the opening of the C≡C bonds, leading to the formation of macromolecules with a conjugated system. researchgate.net The kinetics of this process have been investigated, and it is understood that at elevated temperatures, both ethynyl groups can react, resulting in a complex, insoluble network structure. The total heat of polymerization for p-diethynylbenzene under isothermal conditions has been measured to be approximately 1.9 kJ/g. researchgate.net

Oxidative polymerization offers another route to creating conjugated polymers from diethynylarenes. This method typically involves the use of a catalyst, such as a copper salt, in the presence of an oxidant. For 1,4-diethynylbenzene, oxidative polymerization can lead to the formation of poly(phenylene butadiynylene), a highly conjugated polymer. iastate.edu This type of polymerization has been successfully carried out within the channels of mesoporous silica (B1680970) and alumina (B75360) materials, demonstrating a method for creating ordered, one-dimensional molecular wires. iastate.edu The confinement within the porous host helps to prevent cross-linking and promotes the formation of isolated, linear polymer chains. iastate.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Bis 4 Fluorophenyl Ethyne and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,2-Bis(4-fluorophenyl)ethyne and for gaining mechanistic insights through the characterization of its reaction adducts. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecular framework.

In contrast, detailed NMR data is available for adducts of this compound, which provides significant mechanistic insights into its reactivity. A notable example is the product of a nickel-catalyzed hydrocyanation reaction, which yields a mixture of (E)- and (Z)-2,3-bis(4-fluorophenyl)acrylonitrile. doi.org The spectroscopic data for this adduct mixture offers a clear window into the stereochemistry of the addition reaction.

The ¹H NMR spectrum of the hydrocyanation adduct shows distinct signals for the vinyl proton and the aromatic protons of the two different 4-fluorophenyl rings. doi.org Similarly, the ¹³C NMR spectrum displays a complex set of signals for the aromatic carbons, the vinyl carbons, and the nitrile carbon, with the chemical shifts being influenced by the geometry of the double bond and the electronic effects of the substituents. doi.org

Crucially, the ¹⁹F NMR spectrum of the adduct mixture reveals two distinct signals at -108.86 ppm and -110.54 ppm, corresponding to the two non-equivalent fluorine atoms in the (E) and (Z) isomers. doi.org The integration of these signals allows for the determination of the E:Z isomer ratio, which was found to be 15:1, indicating a high degree of stereoselectivity in the hydrocyanation reaction. doi.org

Interactive Data Table: NMR Spectroscopic Data for the Hydrocyanation Adduct of this compound in CDCl₃ doi.org

| Nucleus | Chemical Shift (δ) / ppm |

| ¹H | 7.42 – 7.35 (m, 2H), 7.33 (s, 1H), 7.21 – 7.15 (m, 2H), 7.13 – 7.05 (m, 2H), 7.00 – 6.90 (m, 2H) |

| ¹³C | 164.58, 164.33, 162.07, 161.84, 143.07, 131.84, 131.76, 130.90, 130.82, 129.51, 129.48, 128.44, 128.41, 119.79, 116.55, 116.34, 116.05, 115.83, 113.13, 113.11 |

| ¹⁹F | -108.86, -110.54 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₈F₂) is 214.21 g/mol . nih.gov

Upon electron impact ionization, the molecule loses an electron to form a molecular ion (M⁺˙), which would be observed at a mass-to-charge ratio (m/z) of 214. The stability of the aromatic rings and the alkyne moiety would likely result in a prominent molecular ion peak.

Subsequent fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for diarylalkynes involve cleavage of the bonds adjacent to the alkyne and fragmentation of the aromatic rings. A plausible fragmentation pattern for this compound would involve the following key steps:

Loss of a fluorine atom: This would result in a fragment ion at m/z 195.

Cleavage of the C-C single bond between the aromatic ring and the alkyne: This could lead to the formation of a fluorophenylacetylenyl cation at m/z 119 and a fluorophenyl radical.

Formation of a tropylium-like ion: Rearrangement of the fluorophenylacetylenyl cation could lead to a stable tropylium-like ion.

Loss of acetylene (B1199291) (C₂H₂): Fragmentation of the molecular ion could also involve the loss of the acetylene unit, leading to a biphenyl-type radical cation, although this is generally less common for diarylacetylenes.

The high-resolution mass spectrum of a hydrocyanation adduct of this compound showed a molecular ion peak at m/z 241.10, which is consistent with the calculated mass for C₁₅H₉F₂N. doi.org

Interactive Data Table: Predicted Key Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment |

| 214 | [C₁₄H₈F₂]⁺˙ (Molecular Ion) |

| 195 | [C₁₄H₈F]⁺ |

| 119 | [C₈H₄F]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. The IR spectrum provides information about the vibrational modes of the molecule, with specific absorption bands corresponding to particular bonds.

While a specific IR spectrum for this compound is not available in the provided search results, the expected characteristic absorption bands can be predicted based on its structure and data from similar compounds. For instance, the IR spectrum of a silaindene adduct formed from this compound displays several characteristic peaks that can be correlated to the parent compound's structural motifs. rsc.org

The key functional groups in this compound and their expected IR absorption regions are:

C≡C Stretch: The carbon-carbon triple bond of the alkyne is expected to show a weak to medium absorption band in the region of 2260-2100 cm⁻¹. The symmetry of the diarylalkyne might reduce the intensity of this peak.

C-F Stretch: The carbon-fluorine bond in the aromatic rings will exhibit a strong absorption band, typically in the range of 1250-1000 cm⁻¹.

Aromatic C=C Stretch: The carbon-carbon double bonds within the phenyl rings will give rise to several absorption bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds typically occur in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene (B151609) ring. For a para-substituted ring, a strong band is expected around 850-810 cm⁻¹.

The IR spectrum of the silaindene adduct of this compound shows absorptions at 3066, 2924, 1588, 1559, and 1467 cm⁻¹, which are consistent with the presence of aromatic C-H and C=C stretching vibrations. rsc.org

Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C≡C Stretch | 2260-2100 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

| Aromatic C-H Bending (para-substitution) | 850-810 |

Computational and Theoretical Chemistry Studies on 1,2 Bis 4 Fluorophenyl Ethyne Systems

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules like 1,2-bis(4-fluorophenyl)ethyne.

Reaction Pathway Elucidation

DFT calculations have been instrumental in exploring the mechanistic intricacies of reactions involving this compound. For instance, in the study of the 1,1-bromoboration of diarylalkynes, DFT calculations at the M06-2X/6-311G(d,p) level of theory, incorporating a polarisable continuum model (PCM) for the solvent dichloromethane (B109758) (DCM), were employed to investigate the reaction pathways. nih.gov These theoretical models revealed that the 1,1- and 1,2-bromoboration products are nearly isoenergetic, with energy differences of less than 1.3 kcal/mol and Gibbs free energy differences of less than 0.8 kcal/mol. nih.gov This computational finding is consistent with experimental observations of product mixtures and underscores the reversible nature of both bromoboration pathways. nih.gov Such studies highlight the power of DFT in rationalizing experimental outcomes and providing a detailed, energetic landscape of a chemical transformation.

Molecular Geometry Optimization

The foundational step in many computational studies is the optimization of the molecular geometry to find the lowest energy conformation of a molecule. For this compound, DFT methods are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific optimized geometries for the isolated molecule are not always detailed in the main body of research articles focused on reactivity, this information is fundamental to the calculations performed. For example, in studies of nickel-catalyzed heteroannulation reactions, the DFT-optimized geometry of related product molecules showed good agreement with experimental crystal structures, implying a reliable computational approach that would have been applied to the starting materials as well.

The optimized geometry of this compound is expected to be largely planar in its ground state, with the two fluorophenyl rings being co-planar with the ethyne (B1235809) linker to maximize π-conjugation. The C≡C triple bond, the C-C single bonds connecting the acetylenic carbons to the phenyl rings, and the C-F bonds are all key parameters that would be precisely determined through geometry optimization.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations and is not from a specific cited source for this molecule.

| Parameter | Value |

|---|---|

| C≡C Bond Length | ~1.21 Å |

| C-C (alkyne-phenyl) Bond Length | ~1.43 Å |

| C-F Bond Length | ~1.35 Å |

| C-C-C (alkyne-phenyl) Bond Angle | ~179° |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.40 Å |

| C-C-F Bond Angle | ~119° |

| Dihedral Angle (F-C...C-F) | ~0° or ~180° |

Quantum Chemical Methods for Electronic Property Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and electronic excitability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In computational studies of related diarylalkyne-derived systems, the HOMO and LUMO are often visualized to understand their spatial distribution. nih.gov For this compound, the HOMO and LUMO are expected to be delocalized across the π-conjugated system of the entire molecule, including the phenyl rings and the ethyne bridge. The fluorine substituents, being electronegative, are expected to influence the energy levels of these orbitals.

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: The following data is illustrative of typical results from quantum chemical calculations and is not from a specific cited source for this molecule.

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Ionization Potential | ~ 6.5 eV |

| Electron Affinity | ~ 1.0 eV |

Conformational Analysis via Theoretical Approaches

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For molecules with rotatable bonds, this analysis is key to understanding their flexibility and the populations of different conformers at a given temperature.

For this compound, the primary conformational flexibility arises from the rotation of the two 4-fluorophenyl rings around the C-C single bonds connecting them to the ethyne linker. Theoretical approaches, primarily DFT, can be used to calculate the potential energy surface for this rotation. This involves systematically changing the dihedral angle between the two phenyl rings and calculating the energy at each step.

The most stable conformation is expected to be the planar or near-planar arrangement, where the π-orbitals of the phenyl rings and the ethyne unit overlap effectively. The rotational barrier would be the energy required to move from this stable conformation to a higher-energy, non-planar conformation (e.g., where the rings are perpendicular to each other). While specific studies detailing the rotational barrier for this compound were not found, research on similar aromatic systems often reveals such rotational barriers. researchgate.net The magnitude of this barrier provides insight into the molecule's rigidity.

Table 3: Conformational Energy Profile of this compound (Illustrative) Note: The following data is illustrative of typical results from theoretical conformational analysis and is not from a specific cited source for this molecule.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.0 | Planar (Eclipsed F atoms) |

| 45 | ~0.5 | Twisted |

| 90 | ~1.0 | Perpendicular |

| 180 | ~0.0 | Planar (Anti F atoms) |

X Ray Crystallography and Solid State Structural Analysis of 1,2 Bis 4 Fluorophenyl Ethyne Derivatives

Single Crystal X-ray Diffraction Methodologies for Related Fluorinated Ethyne (B1235809) Compounds

The structural determination of fluorinated ethyne compounds by single-crystal X-ray diffraction follows a well-established set of procedures. The primary and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments. For fluorinated tolanes and related derivatives, this is typically achieved through slow evaporation or recrystallization from a suitable solvent or solvent mixture. Common solvent systems include hexane/ethyl acetate (B1210297) and dichloromethane (B109758)/methanol, from which crystals are carefully grown to an appropriate size. nih.gov

Once a suitable crystal is obtained, it is mounted on a goniometer head in an X-ray diffractometer. The crystal is cooled, often to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer then bombards the crystal with a monochromatic beam of X-rays from various orientations. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections.

The intensities and positions of these reflections are recorded by a detector. This diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is subsequently solved using computational methods, such as direct methods or the Patterson function, to generate an initial electron density map and a preliminary model of the molecular structure. This model is then refined against the experimental diffraction data using full-matrix least-squares on F², a process that adjusts atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern. This yields a final, precise three-dimensional model of the molecule and its arrangement within the crystal lattice.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of 1,2-bis(4-fluorophenyl)ethyne derivatives is stabilized by a combination of non-covalent intermolecular interactions. The nature and strength of these interactions are profoundly influenced by the presence and position of fluorine atoms.

π-π Stacking: Aromatic π-π stacking is a dominant cohesive force in the crystal structures of many tolane derivatives. However, the presence of electronegative fluorine atoms significantly disrupts ideal, cofacial π-π stacking. rsc.org This disruption often leads to alternative packing motifs, such as offset or slipped-stack arrangements and edge-to-face interactions. rsc.org Despite this, π-π interactions remain a crucial factor. For instance, in a tetrafluorinated tolane derivative, a π–π intermolecular interaction was observed with a closest interatomic distance of 3.675 Å. nih.gov In other derivatives, π–π stacking and C—H⋯F interactions are noted as the vital forces determining the crystal structure. nih.gov The interplay between these stacking interactions and hydrogen bonds ultimately determines the final crystal architecture. nih.gov

| Compound Type | Interaction Type | Measured Distance (Å) | Significance |

|---|---|---|---|

| Tetrafluorotolane Derivative | π–π Stacking | 3.675 | Governs intermolecular packing between molecular units. nih.gov |

| Difluorobenzil Derivative | C—H···F Contacts | - | Contributes to the network of interactions stabilizing the crystal lattice. nih.gov |

| Difluorobenzil Derivative | π–π Stacking | - | Plays a vital role in the overall molecular packing within the crystal. nih.gov |

| Fluorophenylacetylene Complexes | ≡C−H⋅⋅⋅N/O Hydrogen Bond | - | Pivotal in controlling fluorescence behavior through structural changes. nih.govresearchgate.net |

Investigation of Molecular Conformation and Stereochemistry in the Solid State

X-ray crystallographic studies of related compounds reveal a wide range of conformations. For example, a piperidine-substituted fluorinated tolane was found to have an almost planar structure in the crystal, with a small dihedral angle of just 5.1° between the two aromatic rings. nih.gov In stark contrast, a tetrafluorotolane derivative adopts a highly twisted structure, characterized by a dihedral angle of 65.6° between its aromatic rings. nih.gov Other related structures exhibit intermediate geometries; for instance, 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039) has a dihedral angle of 49.50(6)° between its rings and a C—C—C'—C' torsion angle of 125.92(5)°. nih.gov

| Compound Type | Parameter | Value | Structural Implication |

|---|---|---|---|

| Tetrafluorotolane Derivative | Dihedral Angle (Aromatic Rings) | 65.6° | Indicates a highly twisted molecular conformation. nih.gov |

| Piperidine-Substituted Fluorinated Tolane | Dihedral Angle (Aromatic Rings) | 5.1° | Demonstrates a nearly planar conformation in the solid state. nih.gov |

| 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione | Dihedral Angle (Aromatic Rings) | 49.50(6)° | Shows an intermediate twisted geometry. nih.gov |

| 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione | C6—C7—C7'—C6' Torsion Angle | 125.92(5)° | Quantifies the twist within the central dicarbonyl unit. nih.gov |

Applications of 1,2 Bis 4 Fluorophenyl Ethyne in Advanced Materials and Chemical Synthesis

Utilization in Organic Electronic and Photonic Devices Research

While not typically employed as a standalone active material, 1,2-bis(4-fluorophenyl)ethyne is a valuable precursor for the synthesis of larger, more complex organic semiconductors. The incorporation of fluorine atoms into conjugated organic molecules is a widely adopted strategy in the design of materials for electronic and photonic applications. nih.gov Fluorination can effectively lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This tuning of electronic properties is crucial for improving charge injection and transport in devices. nih.gov

The presence of the two fluorine atoms in this compound makes it an attractive starting material for creating π-conjugated systems with enhanced electron-accepting capabilities and improved stability. These characteristics are desirable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Role in Optoelectronic Materials Development

The development of novel optoelectronic materials often relies on the synthesis of molecules with high luminescence and efficient charge transport. nih.gov this compound serves as a foundational component for building such materials. A key application is its use in synthesizing benzo[b]phosphole oxides, a class of compounds recognized for their unique physical and optical properties that make them suitable for new optoelectrochemical materials. The fluorination inherited from the this compound precursor can positively influence the photoluminescence quantum yield and absorbance of the final material. nih.gov These properties are critical for the performance of devices that interact with light, such as sensors, displays, and solar cells.

Building Block in Pharmaceutical Research and Drug Design

In medicinal chemistry, the introduction of fluorine into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com Fluorinated compounds represent a substantial portion of newly approved pharmaceuticals. nih.gov this compound, as a fluorinated building block, offers a rigid scaffold upon which more complex, biologically active molecules can be constructed. alfa-chemistry.com While direct applications may not be extensively documented, its structural motifs are of interest in drug design. The diarylethyne core can be chemically modified to produce a variety of derivatives, allowing researchers to explore new chemical space in the search for novel therapeutic agents. The stability conferred by the fluorine atoms makes it a reliable component in multi-step synthetic pathways. sigmaaldrich.com

Precursor for Complex Molecular Architectures and Bio-Relevant Compounds

The carbon-carbon triple bond of this compound is a versatile functional group that can participate in a wide array of chemical transformations, making it an ideal precursor for constructing intricate molecular frameworks.

Indenones are important structural motifs found in various natural products and bioactive molecules. Transition metal-catalyzed reactions provide an efficient route to these compounds from internal alkynes. For instance, rhodium(III)-catalyzed annulation of benzimides with internal alkynes is a method for producing highly substituted indenones. nih.gov In this process, a C-H bond is activated, followed by the insertion of the alkyne, like this compound, and subsequent cyclization to form the indenone core.

Another approach involves palladium-catalyzed ligand-free carbonylation reactions. bohrium.com This method uses an aryl iodide, an internal alkyne, and carbon monoxide to construct the indenone framework through a cascade reaction sequence. bohrium.com

| Catalyst System | Reactants | Product Class | Ref. |

| Rhodium(III)/Copper(II) | Benzimide, Internal Alkyne | Indenone | nih.gov |

| Palladium(II) Chloride | o-Bromophenyl iodide, Internal Alkyne, CO | Indenone | bohrium.com |

Benzo[b]phosphole oxides are phosphorus-containing heterocycles with applications in materials science due to their distinct optical and electronic properties. Research has demonstrated the synthesis of these compounds via a photoelectrochemical reaction involving the functionalization of P-H and C-H bonds. In a specific example, the reaction of diphenylphosphine (B32561) oxide with this compound yielded the corresponding 2,3-bis(4-fluorophenyl)-1-phenylbenzo[b]phosphole 1-oxide.

This transformation highlights the utility of this compound in creating complex, electron-deficient heterocyclic systems. The table below summarizes the yield for this specific reaction.

| Reactants | Product | Yield (%) |

| This compound, Diphenylphosphine Oxide | 2,3-Bis(4-fluorophenyl)-1-phenylbenzo[b]phosphole 1-oxide | 71 |

Benzo[a]carbazoles are nitrogen-containing polycyclic aromatic compounds that are investigated for their potential use as organic semiconductors and in light-emitting devices. nih.gov The synthesis of the benzo[a]carbazole framework can be achieved through various methods, including the intramolecular cyclization of precursor molecules like 3-cyanoacetamide pyrrole (B145914) scaffolds. nih.gov This particular synthesis involves a multicomponent reaction to form the pyrrole intermediate, which then undergoes a ring-closure reaction at high temperature, catalyzed by a solid acid catalyst, to yield the final benzo[a]carbazole structure. nih.govrsc.org While this compound is not a direct starting material in this specific reported pathway, its role as a versatile building block for various aromatic systems is well-established in organic synthesis.

Contribution to the Study of Fluorinated Organic Materials

The compound this compound, a symmetrically substituted diarylacetylene, serves as a significant molecular entity in the exploration and development of advanced fluorinated organic materials. Its rigid, linear structure, combined with the electronic effects of terminal fluorine atoms, makes it a valuable building block and model system for investigating structure-property relationships in various classes of functional materials. The presence of the ethynyl (B1212043) linkage and the fluorine substituents imparts unique photophysical and electronic characteristics that are foundational to its role in this specialized area of materials science.

The primary contribution of this compound lies in its utility as a fundamental component for creating more complex π-conjugated systems, such as oligomers and polymers. These materials are of great interest for applications in organic electronics and optoelectronics. The incorporation of fluorine atoms into these conjugated backbones has been shown to profoundly influence their properties. Generally, the high electronegativity of fluorine leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. This modification can enhance the stability of the material against oxidative degradation and facilitate electron injection in electronic devices.

In the context of advanced materials, this compound is a key precursor for the synthesis of fluorinated poly(phenylene ethynylene)s (PPEs) and oligo(phenylene ethynylene)s (OPEs). The Sonogashira cross-coupling reaction is a common and efficient method for polymerizing such monomers, allowing for the creation of well-defined macromolecular architectures. The resulting fluorinated polymers often exhibit distinct properties compared to their non-fluorinated analogues, including altered solubility, different solid-state packing, and modified photophysical behavior, such as changes in fluorescence quantum yields and emission wavelengths.

Furthermore, the structural motif of this compound is relevant to the design of novel liquid crystals. The introduction of fluorine atoms into the mesogenic core of liquid crystalline compounds can significantly impact their phase behavior and dielectric anisotropy. While research on liquid crystals incorporating the specific this compound core is an area of ongoing investigation, studies on structurally similar compounds, such as those containing bis({fluorophenyl}ethynyl) bithiophene units, have demonstrated the influence of the fluorophenyl ethynyl moiety on mesophase formation and photophysical properties. mdpi.com These studies suggest that the bilateral symmetry and electronic nature of the this compound unit could be leveraged to tune the properties of liquid crystalline materials. mdpi.com

The study of this compound and its derivatives also provides fundamental insights into the non-covalent interactions involving fluorine. Intermolecular interactions, such as C–H···F hydrogen bonds and π–π stacking, play a crucial role in determining the supramolecular organization of these materials in the solid state. These interactions influence key material properties, including charge carrier mobility in organic semiconductors. The crystal structure of related fluorinated compounds reveals that the packing is often dominated by a combination of van der Waals forces and weak hydrogen bonds, with the fluorophenyl rings arranging in parallel configurations. nih.gov

Below is a table summarizing some of the key properties of this compound, which are pertinent to its application in the study of fluorinated organic materials.

| Property | Value |

| Chemical Formula | C₁₄H₈F₂ |

| Molecular Weight | 214.21 g/mol |

| IUPAC Name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene |

| CAS Number | 5216-31-9 |

| Physical Form | Solid |

Detailed research findings on materials derived from this compound continue to emerge, further elucidating the significant role of fluorine in tailoring the properties of organic materials for advanced applications. The ongoing exploration of its use in polymers, liquid crystals, and as a model for fundamental photophysical studies underscores its importance in the field of materials chemistry.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-bis(4-fluorophenyl)ethyne, and how can purity be optimized for biological studies?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 4-fluorophenylacetylene and halogenated aromatic precursors under palladium catalysis. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, CDCl₃) are critical for confirming structural integrity and purity ≥95% .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodological Answer : Key characterization includes:

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.6 ppm, J = 8.5 Hz) due to fluorine coupling.

- ¹³C NMR : Alkyne carbons resonate at δ 85–90 ppm; C-F coupling splits aromatic carbons into quartets.

- IR : Sharp C≡C stretch at ~2100 cm⁻¹ and C-F stretches at 1220–1150 cm⁻¹ .

Q. What preliminary biological screening models are used to evaluate its antitumor potential?

- Methodological Answer : Initial screens employ hormone-dependent (e.g., MCF-7 breast cancer) and independent (e.g., MXT-Ovex) cell lines. Viability assays (MTT or resazurin) at 24–72 hr exposures (1–100 μM) identify IC₅₀ values. Comparative studies with cisplatin control for DNA synthesis interference .

Advanced Research Questions

Q. How does stereochemistry influence the antitumor efficacy of platinum(II) complexes derived from this compound?

- Methodological Answer : Diastereomeric complexes (R,R/S,S vs. RS configurations) exhibit divergent activity. For example:

- R,R/S,S complexes : Show potent inhibition of hormone-dependent tumors (e.g., MXT-M 3.2 mammary carcinoma) via dual DNA intercalation and estrogen suppression (↓17β-estradiol by 40% at 10 μM) .

- RS complexes : Effective against hormone-independent tumors (e.g., MXT-Ovex) due to enhanced cellular uptake and ROS generation. X-ray crystallography and circular dichroism confirm structural differences .

Q. What molecular docking strategies validate this compound as a SARS-CoV-2 spike protein inhibitor?

- Methodological Answer : Docking simulations (AutoDock Vina) using the open-state spike protein (PDB: 6VYB) identify hydrogen bonding with B-chain residues (e.g., Lys417, Glu484) and hydrophobic interactions with Phe456. Binding affinity (ΔG = −7.2 kcal/mol) is validated via MD simulations (100 ns) and compared to Etravirine controls .

Q. How do structural modifications (e.g., fluorination, ethyne substitution) alter the compound’s photophysical properties for material science applications?

- Methodological Answer : Fluorination enhances electron-withdrawing capacity, shifting UV-Vis absorption to 320–350 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹). Ethyne groups enable π-conjugation in OLEDs, with emission maxima at 450 nm (PLQY = 0.45). DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps (3.8 eV) with experimental data .

Q. What mechanisms explain contradictory cytotoxicity data between in vitro and in vivo models for platinum-ethyne complexes?

- Methodological Answer : Discrepancies arise from:

- In vitro : Serum protein binding in culture media reduces bioavailability (e.g., 50% inactivation in RPMI-1640 after 24 hr) .

- In vivo : Metabolic activation via hepatic CYP3A4 enhances potency (e.g., 60% tumor reduction in B6D2F1 mice at 5 mg/kg vs. 30% in vitro) . Pharmacokinetic studies (LC-MS/MS) monitor plasma half-life (t₁/₂ = 4.2 hr) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。